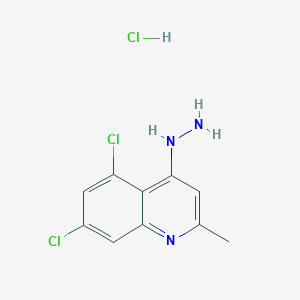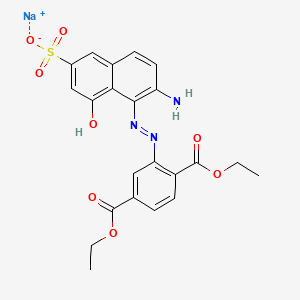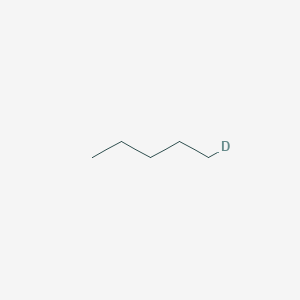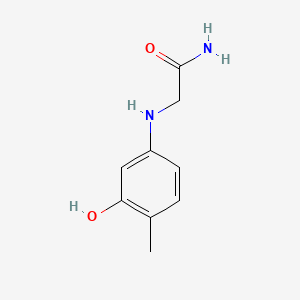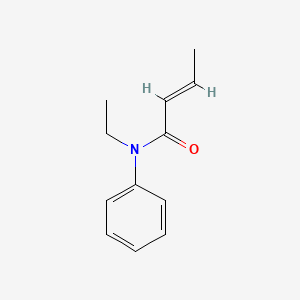![molecular formula C13H28O4 B13755399 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol CAS No. 5405-55-0](/img/structure/B13755399.png)
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol is a chemical compound with the molecular formula C10H22O4. It is a secondary alcohol and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol involves multiple steps. One common method includes the reaction of 1-butoxypropan-2-ol with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and surfactants
Mechanism of Action
The mechanism of action of 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound may also influence cellular pathways by altering the levels of secondary messengers, such as cyclic AMP (cAMP), through the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol can be compared with other similar compounds, such as:
1-(2-butoxypropoxy)propan-2-ol: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
1-[(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol: Another similar compound with different substituents, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
5405-55-0 |
|---|---|
Molecular Formula |
C13H28O4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-[1-(2-butoxypropoxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C13H28O4/c1-5-6-7-16-12(3)9-15-10-13(4)17-8-11(2)14/h11-14H,5-10H2,1-4H3 |
InChI Key |
LMDORHNSEVUFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)COCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



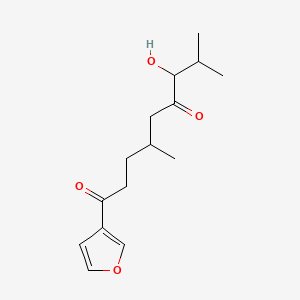
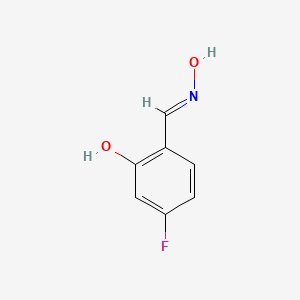
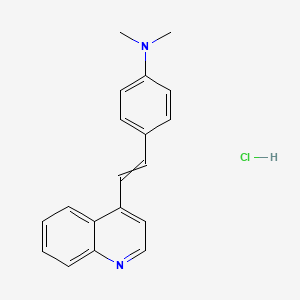

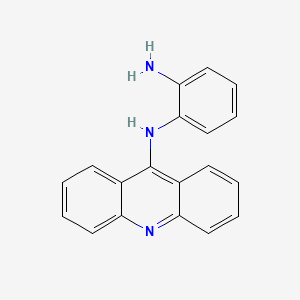
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
